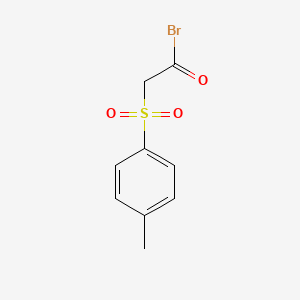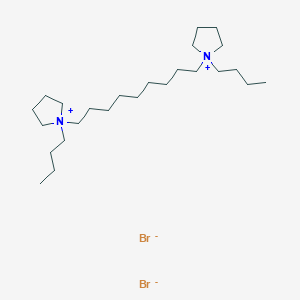
1,1'-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is a quaternary ammonium compound with a unique structure that includes two pyrrolidinium rings connected by a nonane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide typically involves the reaction of 1,9-dibromononane with 1-butylpyrrolidine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the pyrrolidinium groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding reduced forms of the compound.
科学研究应用
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a shorter alkyl chain and imidazolium rings instead of pyrrolidinium rings.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: Similar structure but with a pentane chain instead of a nonane chain.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a propane chain and pyridinium rings.
Uniqueness
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is unique due to its longer nonane chain, which may confer different physical and chemical properties compared to similar compounds with shorter chains. The presence of pyrrolidinium rings also differentiates it from compounds with other ring structures, potentially leading to unique biological and chemical activities.
This detailed article provides a comprehensive overview of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
844468-98-0 |
|---|---|
分子式 |
C25H52Br2N2 |
分子量 |
540.5 g/mol |
IUPAC 名称 |
1-butyl-1-[9-(1-butylpyrrolidin-1-ium-1-yl)nonyl]pyrrolidin-1-ium;dibromide |
InChI |
InChI=1S/C25H52N2.2BrH/c1-3-5-18-26(22-14-15-23-26)20-12-10-8-7-9-11-13-21-27(19-6-4-2)24-16-17-25-27;;/h3-25H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
FBWRVXKWKKGQDY-UHFFFAOYSA-L |
规范 SMILES |
CCCC[N+]1(CCCC1)CCCCCCCCC[N+]2(CCCC2)CCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


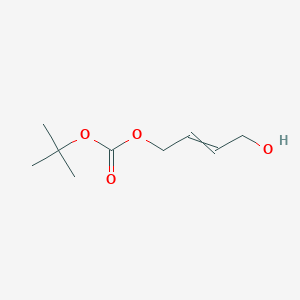
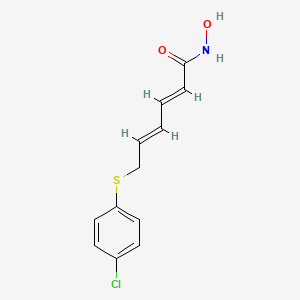
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
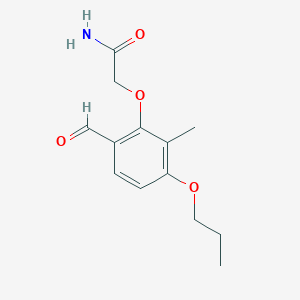
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)

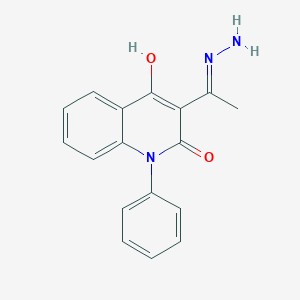
![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)

![Ytterbium, bis[tris(trimethylsilyl)methyl]-](/img/structure/B12534035.png)
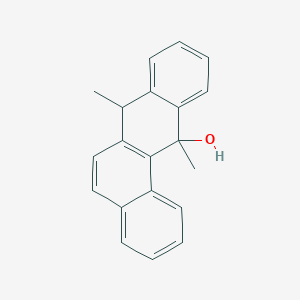
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
